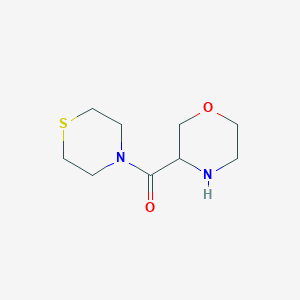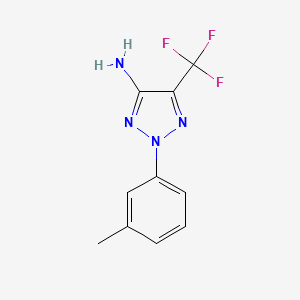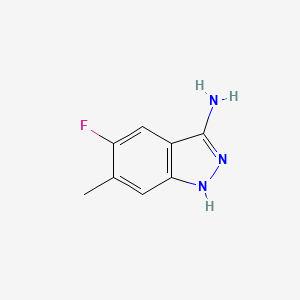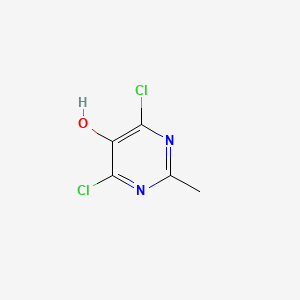
4,6-Dichloro-2-methylpyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-methylpyrimidin-5-ol is a heterocyclic compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 2, and a hydroxyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-methylpyrimidin-5-ol typically involves the chlorination of 2-methylpyrimidine followed by hydroxylation. One common method includes the reaction of 2-methylpyrimidine with chlorine gas in the presence of a catalyst to introduce chlorine atoms at positions 4 and 6. The resulting 4,6-dichloro-2-methylpyrimidine is then subjected to hydroxylation using a suitable hydroxylating agent under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient chlorination and hydroxylation. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloro-2-methylpyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at position 5 can undergo oxidation to form a ketone or reduction to form a methylene group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products may include 4-amino-6-chloro-2-methylpyrimidin-5-ol or 4,6-bis(thiol)-2-methylpyrimidin-5-ol.
Oxidation Products: Oxidation of the hydroxyl group yields 4,6-dichloro-2-methylpyrimidin-5-one.
Reduction Products: Reduction of the hydroxyl group results in 4,6-dichloro-2-methylpyrimidin-5-methanol.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-methylpyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-methylpyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
2,4-Dichloro-5-methylpyrimidine: Similar in structure but differs in the position of the chlorine atoms and the absence of a hydroxyl group.
4,6-Dichloro-2-methylpyrimidine: Lacks the hydroxyl group at position 5.
2,4-Dichloro-6-methylpyrimidine: Similar chlorination pattern but differs in the position of the methyl group.
Uniqueness: 4,6-Dichloro-2-methylpyrimidin-5-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C5H4Cl2N2O |
|---|---|
Peso molecular |
179.00 g/mol |
Nombre IUPAC |
4,6-dichloro-2-methylpyrimidin-5-ol |
InChI |
InChI=1S/C5H4Cl2N2O/c1-2-8-4(6)3(10)5(7)9-2/h10H,1H3 |
Clave InChI |
CNVGYXXYRVSNIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=N1)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
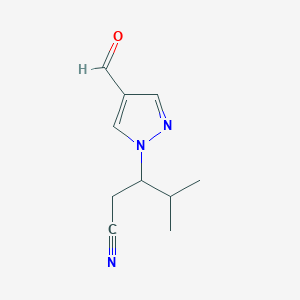

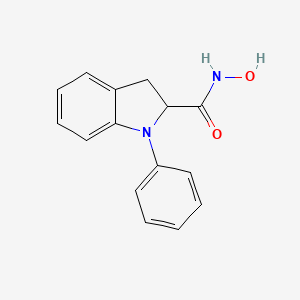
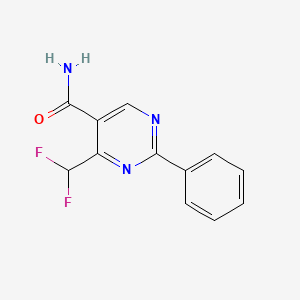
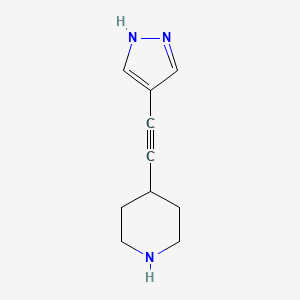
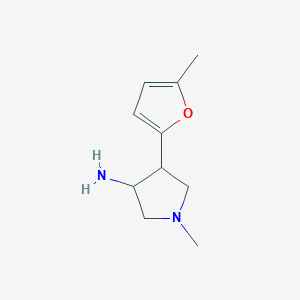
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
